LSN-2606297
Description
LSN-2606297 (CAS No. 239097-74-6) is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is characterized by a benzoxazole backbone substituted with an amine group at the 5-position, synthesized via a tin(II)-mediated reduction of 5-nitro-1,2-benzoxazole under acidic conditions . Key properties include:
- High solubility: 1.55 mg/mL (0.0116 mol/L) in aqueous media.
- Toxicity: Classified with a "Warning" label due to undefined acute toxicity risks.
This compound is of interest in medicinal chemistry for its structural versatility and modifiable pharmacophore, making it a candidate for drug discovery pipelines targeting neurological or metabolic disorders.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
5-[4-(azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-19-10-15(6-7-18(19)29-16-11-24-12-16)26-9-8-17-20(22(26)27)30-21(25-17)13-2-4-14(23)5-3-13/h2-10,16,24H,11-12H2,1H3 |
InChI Key |
BIAOSDCOCQFWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC3=C(C2=O)SC(=N3)C4=CC=C(C=C4)Cl)OC5CNC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSN-2606297 typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(Azetidin-3-yloxy)-3-methoxy-benzaldehyde and 4-chloro-phenyl-thiazolopyridinone. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the removal of impurities and the attainment of the desired product quality.
Chemical Reactions Analysis
Types of Reactions
LSN-2606297 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while substitution reactions on the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
LSN-2606297 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of LSN-2606297 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Similarities
LSN-2606297 belongs to the benzoxazole family, which shares a bicyclic aromatic system with nitrogen and oxygen heteroatoms. Two structurally analogous compounds are selected for comparison:
Compound A : 1,2-Benzoxazol-5-amine (CAS 828300-70-5)
- Molecular Formula : C₇H₆N₂O (identical to this compound).
- Key Differences : Substituent positioning and electronic effects due to nitro-group reduction pathways during synthesis .
Compound B : 2-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4)
Comparative Data Table
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 134.14 g/mol | 134.14 g/mol | 284.21 g/mol |
| Solubility | 1.55 mg/mL | 1.20 mg/mL | 13.7 mg/mL |
| Bioavailability Score | 0.55 | 0.50 | 0.55 |
| CYP Inhibition | CYP1A2 | None reported | CYP2D6 |
| Synthetic Yield | 95% | 85% | 72% |
| Toxicity Warning | Yes | No | Yes |
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